molecular formula C25H30F3N5O4 B611968 SNX-5422 CAS No. 908115-27-5

SNX-5422

Número de catálogo: B611968
Número CAS: 908115-27-5
Peso molecular: 521.5 g/mol
Clave InChI: AVDSOVJPJZVBTC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

SNX-5422 es un inhibidor sintético, novedoso y de molécula pequeña de la proteína de choque térmico 90 (Hsp90). Es un profármaco administrado por vía oral que se convierte en su forma activa, SNX-2112, en el cuerpo. This compound ha demostrado una fuerte eficacia y tolerabilidad, lo que lo convierte en un candidato prometedor para el tratamiento de varios tipos de cáncer .

Mecanismo De Acción

SNX-5422 ejerce sus efectos inhibiendo Hsp90, una chaperona molecular que juega un papel crucial en la estabilidad y función de varias oncoproteínas. Al unirse al bolsillo N-terminal de ATP de Hsp90, this compound interrumpe su función de chaperona, lo que lleva a la degradación de las proteínas del cliente. Esto da como resultado la inhibición de la proliferación de células cancerosas y la inducción de apoptosis. Los objetivos moleculares y las vías involucradas incluyen HER2, AKT y ERK .

Análisis Bioquímico

Biochemical Properties

SNX-5422 is a direct, potent inhibitor of Hsp90 across a broad range of human cancer cell lines and causes degradation of important Hsp90 client proteins including HER2, AKT, and ERK . It interacts with the Heat shock protein HSP 90-alpha and Heat shock protein HSP 90-beta .

Cellular Effects

This compound has been shown to inhibit SARS-CoV-2 replication in vitro at a high selectivity index . It also dampens the expression of inflammatory pathways associated with poor SARS-CoV-2 disease outcomes . Furthermore, this compound interrupts the expression of host factors that are crucial for SARS-CoV-2 replication machinery .

Molecular Mechanism

This compound is a prodrug of SNX-2112, which is the active form . It is a direct, potent inhibitor of Hsp90 across a broad range of human cancer cell lines and causes degradation of important Hsp90 client proteins including HER2, AKT, and ERK .

Temporal Effects in Laboratory Settings

In each 28 day cycle, this compound is dosed in the morning once every other day for 21 days, followed by a 7-day drug-free period . This regimen has been shown to be well-tolerated and effective in inhibiting its intended target Hsp90 .

Dosage Effects in Animal Models

In animal models, this compound has been shown to be effective in primary CLL cells, as well as B-cell lines expressing either BTK wild type or C481 mutant BTK . Furthermore, the combination of this compound and ibrutinib provided a remarkable in vivo survival benefit in the Eμ-TCL1 mouse model of CLL compared to the vehicle or single agent groups .

Metabolic Pathways

It is known that this compound is a prodrug of SNX-2112, which is the active form .

Transport and Distribution

It is known that this compound is orally administered and is converted to SNX-2112 in the body .

Subcellular Localization

It is known that this compound is a potent inhibitor of Hsp90, a chaperone protein that is typically located in the cytosol of cells .

Métodos De Preparación

SNX-5422 se sintetiza como un profármaco de SNX-2112 para mejorar su biodisponibilidad oral. La ruta de síntesis implica la preparación de SNX-2112, seguida de su conversión a this compound. Las condiciones de reacción específicas y los métodos de producción industrial no están ampliamente detallados en la literatura pública, pero el proceso generalmente involucra técnicas estándar de síntesis orgánica .

Análisis De Reacciones Químicas

SNX-5422 se somete a varios tipos de reacciones químicas, centrándose principalmente en su conversión a SNX-2112. Esta conversión es crucial para su actividad como inhibidor de Hsp90. El compuesto es estable en condiciones fisiológicas y no se somete a reacciones significativas de oxidación, reducción o sustitución en el cuerpo. El principal producto formado a partir de estas reacciones es SNX-2112, que es la forma activa del fármaco .

Comparación Con Compuestos Similares

SNX-5422 es similar a otros inhibidores de Hsp90, como 17-AAG y 17-DMAG. This compound tiene una mejor biodisponibilidad oral y un mejor perfil de seguridad en comparación con estos compuestos. Además, this compound es un profármaco, lo que permite una entrega más eficiente y conversión a su forma activa, SNX-2112 . Otros compuestos similares incluyen SNX-5542, que comparte propiedades y mecanismos de acción similares .

Actividad Biológica

The compound 4-[2-carbamoyl-5-[6,6-dimethyl-4-oxo-3-(trifluoromethyl)-5,7-dihydroindazol-1-yl]anilino]cyclohexyl] 2-aminoacetate is a complex organic molecule with significant potential in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Structural Characteristics

This compound features several key structural components:

  • Cyclohexyl group : Provides stability and lipophilicity.
  • Aniline derivative : May facilitate interactions with various biological targets.
  • Carbamoyl group : Enhances solubility and bioavailability.
  • 5,7-Dihydroindazol moiety : Implicated in potential pharmacological effects.
  • Trifluoromethyl group : Increases lipophilicity and may enhance binding affinity to target proteins.

The biological activity of this compound is believed to stem from its ability to interact with specific enzymes and receptors. The trifluoromethyl group enhances binding affinity, while the indazole moiety can participate in hydrogen bonding. Predictive models like PASS (Prediction of Activity Spectra for Substances) suggest that this compound may exhibit diverse therapeutic effects based on its structure.

In Vitro Studies

Research has indicated that compounds with similar structural features often exhibit significant biological activity. For instance, studies on related indazole derivatives have shown potential in:

  • Anticancer activity : Indazole derivatives have been reported to inhibit tumor growth in various cancer cell lines.
  • Antimicrobial properties : Certain analogs display activity against bacterial strains, indicating potential as antimicrobial agents.

In Vivo Studies

Limited in vivo studies have been conducted specifically on this compound; however, related compounds have demonstrated:

  • Anti-inflammatory effects : Indazole derivatives have been linked to reduced inflammation in animal models.
  • Neuroprotective properties : Some studies suggest that similar compounds may protect neuronal cells from oxidative stress.

Case Studies

  • Anticancer Activity : A study investigating the effects of indazole derivatives on human breast cancer cells reported a dose-dependent inhibition of cell proliferation, suggesting that modifications to the indazole structure can enhance anticancer efficacy.
  • Antimicrobial Efficacy : Research on a related compound demonstrated significant antibacterial activity against Gram-positive bacteria, indicating that modifications such as the addition of a trifluoromethyl group may enhance antimicrobial properties.

Comparative Analysis

To contextualize the biological activity of 4-[2-carbamoyl-5-[6,6-dimethyl-4-oxo-3-(trifluoromethyl)-5,7-dihydroindazol-1-yl]anilino]cyclohexyl 2-aminoacetate, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesBiological ActivityReferences
Compound AIndazole + TrifluoromethylAnticancer
Compound BAniline + DimethylAntimicrobial
Compound CCyclohexyl + CarbamoylAnti-inflammatory

Propiedades

IUPAC Name

[4-[2-carbamoyl-5-[6,6-dimethyl-4-oxo-3-(trifluoromethyl)-5,7-dihydroindazol-1-yl]anilino]cyclohexyl] 2-aminoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30F3N5O4/c1-24(2)10-18-21(19(34)11-24)22(25(26,27)28)32-33(18)14-5-8-16(23(30)36)17(9-14)31-13-3-6-15(7-4-13)37-20(35)12-29/h5,8-9,13,15,31H,3-4,6-7,10-12,29H2,1-2H3,(H2,30,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVDSOVJPJZVBTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=O)C1)C(=NN2C3=CC(=C(C=C3)C(=O)N)NC4CCC(CC4)OC(=O)CN)C(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30F3N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50238270
Record name SNX 5422
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50238270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

521.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

SNX-5422 is a direct, potent inhibitor of Hsp90 across a broad range of human cancer cell lines and causes degradation of important Hsp90 client proteins including HER2, AKT and ERK.
Record name SNX-5422
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06070
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

908115-27-5
Record name SNX 5422
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0908115275
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SNX-5422
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06070
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name SNX 5422
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50238270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SNX-5422
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BF52J69Q8T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

Q1: What is the primary molecular target of SNX-5422?

A1: this compound is rapidly metabolized into its active form, SNX-2112, which directly targets Hsp90. [, ]

Q2: How does SNX-2112 interact with Hsp90?

A2: SNX-2112 acts as a competitive inhibitor, binding to the N-terminal ATP-binding site of Hsp90 and disrupting its chaperone function. [, , ]

Q3: What are the downstream consequences of Hsp90 inhibition by SNX-2112?

A3: Hsp90 inhibition leads to the proteasomal degradation of numerous Hsp90 client proteins, many of which are essential for cancer cell survival, proliferation, angiogenesis, and metastasis. This disruption of multiple oncogenic pathways underlies the antitumor activity of this compound. [, , , , , ]

Q4: Which specific signaling pathways are affected by SNX-2112?

A4: Research indicates that SNX-2112 impacts various signaling pathways, including: * PI3K/AKT []* RAF/MEK/ERK []* c-Met []* eNOS/Akt []* STAT3 []

Q5: Does SNX-2112 influence p53 function?

A5: Studies demonstrate that SNX-2112 can upregulate the expression of the tumor suppressor protein p53 and its downstream target gene PUMA, potentially contributing to its pro-apoptotic effects. []

Q6: How does SNX-2112 impact the tumor microenvironment?

A6: SNX-2112 exhibits inhibitory effects on both angiogenesis and osteoclastogenesis within the bone marrow microenvironment. It accomplishes this by interfering with the eNOS/Akt pathway in endothelial cells, leading to decreased tube formation. Additionally, it disrupts the ERK/c-fos and PU.1 pathways in osteoclasts, thereby suppressing their formation. []

Q7: Does SNX-2112 affect antigen presentation on tumor cells?

A7: Research suggests that SNX-2112 can increase the surface expression of major histocompatibility complex class I (MHC-I) complexes on tumor cells. This enhanced antigen presentation may improve tumor cell recognition by cytotoxic T cells, potentially augmenting anti-tumor immunity. []

Q8: What is the molecular formula and weight of this compound?

A8: While the exact molecular formula and weight may vary slightly depending on the specific salt form used, you can find the structure and associated information in sources like PubChem and chemical vendor catalogs. Search for "this compound mesylate" for the most commonly used form. []

Q9: Is there spectroscopic data available for this compound?

A9: Spectroscopic characterization data, such as NMR and mass spectrometry, is likely part of the compound's development documentation. It may be available through patent literature, scientific publications, or upon request from the developing company (Pfizer, having acquired Serenex).

Q10: Why is this compound formulated as a prodrug?

A10: The prodrug strategy, where this compound is converted to SNX-2112 in vivo, likely aims to enhance oral bioavailability, improve pharmacokinetic properties, and potentially enhance tumor targeting. [, ]

Q11: How is this compound absorbed and metabolized in the body?

A11: While specific details on ADME are likely part of confidential development data, we know that this compound is orally bioavailable and undergoes rapid conversion to SNX-2112. [] Further metabolism and elimination pathways would be important areas for investigation.

Q12: What is the relationship between this compound exposure and Hsp70 induction?

A12: Pharmacodynamic studies have shown a correlation between this compound pharmacokinetic parameters and the induction of Hsp70, a common biomarker of Hsp90 inhibition. [] This suggests a link between drug exposure and target engagement.

Q13: In which cancer types has this compound shown preclinical activity?

A13: this compound has demonstrated preclinical efficacy in a range of cancer models, including:* Colon cancer (MC38 model) []* Lung cancer (EGFR-mutant models, NCI-H1975 xenografts) [, , , , ]* Glioblastoma (U87MG model) []* Breast cancer (MDA-MB-468 model) []* Acute myeloid leukemia (MV4-11 model) []* Multiple myeloma [, ]* Head and neck squamous cell carcinoma (UMSCC models) []

Q14: Has this compound been evaluated in clinical trials?

A14: Yes, this compound has undergone multiple Phase I clinical trials, primarily focusing on safety and pharmacokinetics in patients with solid tumors and lymphomas. [, , , , , , ]

Q15: Are there known mechanisms of resistance to this compound?

A15: While specific resistance mechanisms to this compound have not been extensively reported, it's important to consider that resistance to Hsp90 inhibitors can develop. Potential mechanisms might involve mutations in the Hsp90 binding site, upregulation of Hsp90 expression, or activation of compensatory signaling pathways. []

Q16: What are the potential side effects of this compound?

A16: As with all anti-cancer agents, this compound can cause side effects. In preclinical studies and early clinical trials, the most commonly reported adverse events included gastrointestinal issues (e.g., diarrhea, nausea), fatigue, and skin reactions. Ocular toxicity has also been observed in animal models and a separate Phase I study, leading to the discontinuation of this compound's development. [, , , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.